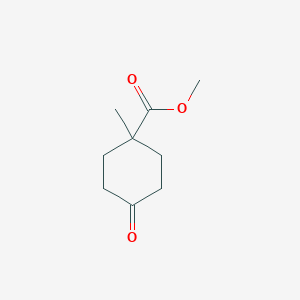

Methyl 1-methyl-4-oxocyclohexanecarboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-9(8(11)12-2)5-3-7(10)4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGELMQRSNFPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502853 | |

| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37480-41-4 | |

| Record name | Methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 1-methyl-4-oxocyclohexanecarboxylate, a key building block in synthetic organic chemistry. With the CAS Number 37480-41-4 , this molecule holds significant potential for the development of novel therapeutics and complex molecular architectures. This document will delve into its synthesis, physicochemical properties, spectroscopic profile, and applications, with a focus on providing actionable insights for laboratory and developmental settings.

Core Compound Identity and Significance

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a derivative of methyl 4-oxocyclohexanecarboxylate (CAS: 6297-22-9), featuring an additional methyl group at the C1 position.[1][2] This seemingly minor structural modification can significantly influence the compound's reactivity, stereochemistry, and ultimately the biological activity of molecules derived from it. The presence of both a ketone and an ester functional group within a cyclic framework makes it a versatile intermediate for a variety of chemical transformations.

The unmethylated analog is a known precursor in the synthesis of imidazobenzazepine derivatives, which have shown potential as dual H1/5-HT2A antagonists for treating sleep disorders.[3][4] The introduction of a methyl group at the quaternary center in Methyl 1-methyl-4-oxocyclohexanecarboxylate can be a strategic move in drug design to enhance metabolic stability or fine-tune receptor binding interactions.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate is most effectively approached in a two-step sequence starting from readily available precursors. The initial step involves the synthesis of the unmethylated core, Methyl 4-oxocyclohexanecarboxylate, followed by a targeted methylation at the C1 position.

Synthesis of the Precursor: Methyl 4-oxocyclohexanecarboxylate

A reliable method for the synthesis of Methyl 4-oxocyclohexanecarboxylate involves the demethoxycarbonylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[5] This reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) with the aid of sodium chloride and water under reflux conditions.[5] The mechanism involves the hydrolysis and decarboxylation of the geminal diester functionality.

Experimental Protocol: Synthesis of Methyl 4-oxocyclohexanecarboxylate [5]

-

Materials: Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, dimethylformamide (DMF), sodium chloride (NaCl), water, dichloromethane, magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in DMF (240 ml).

-

Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere and maintain for 48 hours.

-

After cooling, remove the solvent under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x 100 ml).

-

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate to yield the crude product as a yellow oil.

-

Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain pure Methyl 4-oxocyclohexanecarboxylate.

-

C1-Methylation to Yield Methyl 1-methyl-4-oxocyclohexanecarboxylate

The introduction of the methyl group at the C1 position is achieved through an alkylation reaction. The carbon alpha to both the ester and the ketone is acidic and can be deprotonated with a suitable base to form an enolate, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: C1-Methylation

-

Materials: Methyl 4-oxocyclohexanecarboxylate, a strong non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA)), a methylating agent (e.g., methyl iodide (CH₃I)), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of Methyl 4-oxocyclohexanecarboxylate in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of the base (e.g., NaH, 60% dispersion in mineral oil).

-

Stir the mixture at 0°C for 30-60 minutes to allow for complete enolate formation.

-

Add a slight excess (1.1 equivalents) of methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Methyl 1-methyl-4-oxocyclohexanecarboxylate is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 37480-41-4 | [2] |

| Molecular Formula | C₉H₁₄O₃ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | Spectrum available | [6] |

| ¹³C NMR | Predicted based on analog | [7] |

| IR | Predicted based on analog | [8] |

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum provides key information about the proton environment in the molecule. The spectrum for Methyl 1-methyl-4-oxocyclohexanecarboxylate is expected to show signals for the methyl ester protons, the C1-methyl protons, and the methylene protons of the cyclohexane ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key signals to expect include the carbonyl carbons of the ketone and ester, the quaternary carbon at C1, the methyl carbons, and the methylene carbons of the ring. Based on the unmethylated analog, the ketone carbonyl is expected around 208 ppm and the ester carbonyl around 175 ppm.[7]

IR (Infrared) Spectroscopy : The IR spectrum is useful for identifying the key functional groups. Strong absorption bands are expected for the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).

Applications in Drug Discovery and Organic Synthesis

The structural features of Methyl 1-methyl-4-oxocyclohexanecarboxylate make it a valuable intermediate in several areas of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications.

Building Block for Bioactive Molecules

As an analog of a known precursor to dual H1/5-HT2A antagonists, Methyl 1-methyl-4-oxocyclohexanecarboxylate is a prime candidate for the synthesis of novel drug candidates.[3][4] The introduction of the C1-methyl group can serve to block metabolic pathways, potentially increasing the in vivo half-life of a drug, or to create a specific three-dimensional structure that enhances binding to a biological target.

Synthesis of Spirocyclic Compounds

The presence of the ketone functionality allows for further reactions to build more complex ring systems. Cyclic ketones are common starting materials for the synthesis of spirocyclic compounds, which are structural motifs found in numerous natural products and pharmaceuticals.[3][9][10] The ketone can be converted to an enolate and reacted with a variety of electrophiles to initiate the formation of a second ring fused at the C4 position.

Workflow for Spirocycle Synthesis

Caption: Generalized workflow for the synthesis of spirocycles.

Conclusion

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a versatile and valuable chemical intermediate with significant potential in drug discovery and complex molecule synthesis. Its synthesis is achievable through a straightforward two-step process, and its bifunctional nature allows for a wide range of subsequent chemical transformations. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. Retrieved from [Link]

-

Smith, A. B., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]

-

Various Authors. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]

-

Grotz, L. F., & Tivey, D. J. (n.d.). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PubMed Central. Retrieved from [Link]

-

Ternansky, R. J., & Draheim, S. E. (1993). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. Semantic Scholar. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE | CAS 6297-22-9 [matrix-fine-chemicals.com]

- 2. methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR spectrum [chemicalbook.com]

- 8. Methyl cyclohexanecarboxylate(4630-82-4) IR Spectrum [m.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: A Bifunctional Scaffold with a Strategic Quaternary Center

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-methyl-4-oxocyclohexanecarboxylate for Advanced Synthesis and Drug Discovery

Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No. 37480-41-4) is a compelling bifunctional organic molecule that serves as a valuable intermediate for synthetic chemists, particularly those in the fields of materials science and drug discovery.[1] Its structure, which features a cyclohexanone ring, a ketone at the C4 position, and a sterically hindered tertiary methyl ester at the C1 position, offers a unique platform for building molecular complexity. The presence of a quaternary carbon atom—a carbon bonded to four other non-hydrogen atoms—makes it a particularly attractive building block for creating sp³-rich scaffolds, a critical strategy for moving beyond the "flatland" of aromatic compounds that have historically dominated medicinal chemistry.

This guide provides a comprehensive analysis of the chemical properties, spectroscopic signature, synthesis, and reactivity of methyl 1-methyl-4-oxocyclohexanecarboxylate. It is intended for researchers and drug development professionals seeking to leverage this versatile molecule in their synthetic programs. We will delve into the causality behind experimental choices and provide field-proven insights to facilitate its practical application.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in synthesis. These data are crucial for reaction monitoring, quality control, and structural verification of downstream products.

Physicochemical Properties

The key physicochemical properties of methyl 1-methyl-4-oxocyclohexanecarboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37480-41-4 | [1] |

| Molecular Formula | C₉H₁₄O₃ | [1][2] |

| Molecular Weight | 170.21 g/mol | [1] |

| IUPAC Name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | [1] |

| Appearance | Colorless Oil (Predicted) | |

| Storage | Sealed in dry, Room Temperature | [1] |

Spectroscopic Signature Analysis

The bifunctional nature of the molecule gives rise to a distinct spectroscopic signature, which is invaluable for its identification and for monitoring its transformations.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. Key expected signals include a sharp singlet for the ester methyl protons (-COOCH₃) around δ 3.7 ppm, another sharp singlet for the C1-methyl protons (-CH₃) around δ 1.2-1.3 ppm, and a series of complex multiplets for the eight methylene protons (-CH₂-) on the cyclohexane ring between δ 1.5 and 2.8 ppm. The protons alpha to the ketone (at C3 and C5) would be the most downfield of the ring protons.[2]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is highly informative, confirming the presence of all nine carbon atoms. Two distinct carbonyl signals are expected: one for the ester carbonyl (~175-177 ppm) and one for the ketone carbonyl (~208-212 ppm). Other key signals include the quaternary C1 carbon, the ester methyl carbon (~52 ppm), the C1-methyl carbon, and the four distinct methylene carbons of the ring.

-

Infrared (IR) Spectroscopy : IR spectroscopy is an excellent tool for quickly verifying the presence of the two carbonyl functional groups. The spectrum will be dominated by two strong, sharp absorption bands in the carbonyl region: one for the ester C=O stretch around 1735 cm⁻¹ and another for the ketone C=O stretch at a slightly lower wavenumber, around 1715 cm⁻¹.[3] The difference in frequency is due to the electronic environment of each carbonyl. Additionally, C-O stretching bands for the ester will be visible around 1100-1250 cm⁻¹.

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z of 170. Key fragmentation patterns can be predicted, providing further structural confirmation. Common fragmentation pathways include the loss of the methoxy group (•OCH₃, M-31) to give a fragment at m/z 139, or the loss of the entire carbomethoxy group (•COOCH₃, M-59) to yield a fragment at m/z 111.

Sources

Methyl 1-methyl-4-oxocyclohexanecarboxylate IUPAC name and structure

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No. 37480-41-4) is a substituted cyclohexanone derivative featuring a methyl ester and a methyl group at the quaternary C1 position, and a ketone at the C4 position.[1][2] This bifunctional molecule is a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its structural features—a reactive ketone, a modifiable ester, and a quaternary center—offer multiple avenues for synthetic elaboration, making it a key intermediate in the construction of complex molecular architectures. This guide provides an in-depth analysis of its structure, synthesis, and spectroscopic characterization, offering a technical resource for scientists engaged in chemical research and drug discovery.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is methyl 1-methyl-4-oxocyclohexane-1-carboxylate .[1]

Structural Breakdown:

-

Cyclohexane: The core is a six-membered saturated carbon ring.

-

4-oxo: A ketone functional group is located at the fourth carbon position of the ring.

-

1-carboxylate: An ester functional group is attached to the first carbon.

-

Methyl (ester): The ester is a methyl ester (-COOCH₃).

-

1-methyl: A methyl group (-CH₃) is also attached to the first carbon, creating a quaternary center.

The presence of both a ketone and an ester makes this molecule a β-keto ester derivative, albeit in a cyclic system where the functional groups are separated by two methylene groups.

Chemical Structure Visualization

The structure of Methyl 1-methyl-4-oxocyclohexanecarboxylate is depicted below.

Caption: 2D structure of Methyl 1-methyl-4-oxocyclohexanecarboxylate.

Synthesis and Reaction Mechanisms

For instance, the synthesis of the non-C1-methylated analog, Methyl 4-oxocyclohexanecarboxylate, can be achieved via the oxidation of Methyl 4-hydroxycyclohexanecarboxylate using an oxidizing agent like pyridinium chlorochromate (PCC).[3][4]

A plausible synthetic pathway for Methyl 1-methyl-4-oxocyclohexanecarboxylate could originate from 1-methylcyclohexanecarboxylic acid, which can be prepared through methods like the carboxylation of a Grignard reagent derived from 1-chloro-1-methylcyclohexane.[5]

Illustrative Synthetic Workflow

The following workflow outlines a general, plausible approach for synthesizing the target molecule, demonstrating key chemical transformations.

Caption: Plausible synthetic workflow for the target compound.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following tables summarize the key physicochemical properties and expected spectroscopic data for Methyl 1-methyl-4-oxocyclohexanecarboxylate.[1][2]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 37480-41-4 |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

Table 2: Spectroscopic Data

Spectroscopic data is crucial for structural confirmation. While a complete, published dataset for this specific molecule is sparse, data from analogous structures allows for reliable prediction.[2][6]

| Technique | Expected Features |

| ¹H NMR | ~3.7 ppm (s, 3H): -OCH₃ (ester) ~2.0-2.8 ppm (m, 8H): Cyclohexane ring protons (-CH₂ -) ~1.2 ppm (s, 3H): C1-CH₃ |

| ¹³C NMR | ~208-212 ppm: C =O (ketone) ~175-178 ppm: C =O (ester) ~52 ppm: -OC H₃ (ester) ~40-45 ppm: Quaternary C1 ~30-40 ppm: Ring C H₂ carbons ~25 ppm: C1-C H₃ |

| Infrared (IR) | ~1735 cm⁻¹: C=O stretch (ester) ~1715 cm⁻¹: C=O stretch (ketone) ~2850-2960 cm⁻¹: C-H stretch (aliphatic) ~1170-1250 cm⁻¹: C-O stretch (ester) |

| Mass Spec (EI) | m/z 170: Molecular Ion (M⁺) m/z 139: [M - OCH₃]⁺ m/z 111: [M - COOCH₃]⁺ |

Note: Chemical shifts (ppm) are referenced to TMS. IR frequencies are in cm⁻¹. Mass spec values are for the most common isotopes.

Role in Drug Discovery and Development

The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacological profile, is a well-established concept in medicinal chemistry.[7][8] The quaternary methyl group in Methyl 1-methyl-4-oxocyclohexanecarboxylate serves several strategic purposes in drug design:

-

Conformational Restriction: The gem-dimethyl effect can lock the cyclohexane ring into specific chair conformations, which can be crucial for optimizing binding to a biological target.[8]

-

Metabolic Blocking: The methyl group can act as a metabolic shield, preventing unwanted oxidation at the C1 position, thereby increasing the metabolic stability and half-life of a drug candidate.[7]

-

Modulation of Physicochemical Properties: The addition of a methyl group increases lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) properties.[8]

The ketone and ester functionalities provide handles for further synthetic diversification. For example, the related compound, Methyl 4-oxocyclohexanecarboxylate, is a known intermediate in the preparation of imidazobenzazepine derivatives, which have potential as dual H1/5-HT2A antagonists for treating sleep disorders.[3][9] The C1-methylated version offers a scaffold with potentially improved pharmacokinetic properties for similar applications.

Experimental Protocol: Oxidation of a Precursor Alcohol

This section provides a representative protocol for the oxidation step, a critical transformation in the proposed synthesis. This protocol is based on the well-established use of pyridinium chlorochromate (PCC).

Objective: To oxidize Methyl 1-methyl-4-hydroxycyclohexanecarboxylate to Methyl 1-methyl-4-oxocyclohexanecarboxylate.

Materials:

-

Methyl 1-methyl-4-hydroxycyclohexanecarboxylate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Celatom® or diatomaceous earth

Procedure:

-

A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous DCM.

-

PCC (1.5 eq) and a small amount of silica gel are added to the flask.

-

A solution of Methyl 1-methyl-4-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celatom® to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[3]

Trustworthiness Note: This protocol is a standard and reliable method for the oxidation of secondary alcohols to ketones.[3] The progress should be carefully monitored by TLC to avoid over-oxidation or degradation. The workup procedure is critical for the effective removal of chromium byproducts.

Conclusion

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a synthetically valuable intermediate with significant potential in drug discovery and development. Its distinct structural features, including a quaternary center and orthogonal reactive sites, provide a robust platform for creating diverse and complex molecules. A thorough understanding of its structure, synthesis, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this compound in their synthetic programs.

References

-

PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 4-OXOCYCLOHEXANE-1-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Understanding Methyl 4-Oxocyclohexanecarboxylate: A Key Pharma Intermediate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ChemBK. (2024). 4-Oxocyclohexane-1-carboxylic acid methyl ester. Retrieved from [Link]

-

NIST. (n.d.). Methyl 1-cyclohexene-1-carboxylate. NIST WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

de L. K. M. Dutra, L., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel), 16(8), 1143. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanecarboxylic acid, methyl ester. NIST WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 4-oxocyclohexanecarboxylate (C8H12O3). Retrieved from [Link]

-

ChemBK. (2024). methyl 4-aminocyclohexane-1-carboxylate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1-Methyl-4-(1-methylethyl)-cyclohexane. NIST WebBook. Retrieved from [Link]

Sources

- 1. methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, methyl ester(37480-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 4-ketocyclohexanecarboxylate | 6297-22-9 [chemicalbook.com]

- 4. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate

Introduction

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a substituted cyclohexanone derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its structure, featuring a quaternary carbon center and a keto-ester functionality, makes it an interesting target for organic synthesis. This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the strategic considerations for the synthetic route, a detailed experimental protocol, and a thorough characterization of the target molecule.

Strategic Approach to the Synthesis

The synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate can be efficiently achieved through the α-alkylation of a readily available starting material, Methyl 4-oxocyclohexanecarboxylate. This approach is predicated on the well-established reactivity of β-keto esters. The acidic proton at the α-position (C-1) of the cyclohexanone ring can be selectively removed by a strong base to form a nucleophilic enolate. This enolate can then undergo a nucleophilic substitution reaction (SN2) with an appropriate methylating agent, such as methyl iodide, to introduce the desired methyl group at the C-1 position.[1][2]

The choice of base is critical to ensure the efficient and irreversible formation of the enolate, thereby minimizing side reactions.[3] While alkoxides can be used, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for their ability to rapidly and quantitatively deprotonate ketones and esters.[3][4] The use of a strong base also helps to prevent issues with self-condensation or other side reactions that can occur under equilibrium conditions.[3]

The overall synthetic strategy is a two-step process starting from the commercially available Methyl 4-oxocyclohexanecarboxylate:

-

Enolate Formation: Deprotonation at the α-carbon using a strong base.

-

Methylation: Reaction of the enolate with methyl iodide to form the target molecule.

This method is advantageous due to the accessibility of the starting materials and the high efficiency of enolate alkylation reactions.

Reaction Mechanism

The core of this synthesis lies in the formation and subsequent alkylation of a stabilized enolate. The mechanism can be broken down into the following key steps:

-

Deprotonation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), abstracts the acidic α-proton from Methyl 4-oxocyclohexanecarboxylate. This proton is acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyl groups, which stabilize the resulting conjugate base.

-

Enolate Formation: The removal of the α-proton results in the formation of a resonance-stabilized enolate. The negative charge is delocalized across the α-carbon and the oxygen atoms of both carbonyl groups, which contributes to its stability and nucleophilicity.

-

Nucleophilic Attack: The nucleophilic α-carbon of the enolate attacks the electrophilic methyl group of methyl iodide in an SN2 fashion.[1][2]

-

Product Formation: This nucleophilic attack displaces the iodide leaving group, forming a new carbon-carbon bond and yielding the final product, Methyl 1-methyl-4-oxocyclohexanecarboxylate.

Sources

- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

Methyl 1-methyl-4-oxocyclohexanecarboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 1-methyl-4-oxocyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, precision in chemical identification is paramount. This guide provides a detailed examination of methyl 1-methyl-4-oxocyclohexanecarboxylate, focusing on its fundamental molecular properties. Understanding these core attributes is the first step in its application, whether in organic synthesis, as a building block for complex molecules, or in screening for biological activity.

Compound Identification and Core Properties

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a substituted cyclic ketone ester. The precise nomenclature is critical, as related structures such as methyl 4-oxocyclohexanecarboxylate (lacking the methyl group at the 1-position) possess different molecular weights and formulas. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

The primary molecular details are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-4-oxocyclohexane-1-carboxylate | Sunway Pharm Ltd. |

| CAS Number | 37480-41-4 | Sunway Pharm Ltd.[1] |

| Molecular Formula | C₉H₁₄O₃ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 170.21 g/mol | Sunway Pharm Ltd.[1] |

Structural and Chemical Formula Analysis

The molecular formula, C₉H₁₄O₃, dictates the elemental composition of the molecule. This formula is the foundation for calculating the molecular weight and provides the atom count necessary for structural elucidation and reaction stoichiometry.

The structure consists of a cyclohexane ring, which is a six-membered carbon ring. Key functional groups attached to this ring define its chemical reactivity:

-

A ketone group (=O) at the 4-position.

-

A methyl ester group (-COOCH₃) at the 1-position.

-

A methyl group (-CH₃) also at the 1-position.

The presence of both a ketone and an ester group makes this molecule a versatile intermediate in organic synthesis, offering multiple sites for chemical modification.

Logical Relationship of Compound Identifiers

The relationship between the compound's name and its fundamental properties is direct and hierarchical. The systematic name defines the structure, from which the molecular formula and, subsequently, the exact molecular weight are derived.

Sources

Key chemical reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate

An In-depth Technical Guide to the Key Chemical Reactions of Methyl 1-methyl-4-oxocyclohexanecarboxylate

Introduction: The Strategic Importance of a Versatile Scaffold

Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS No: 37480-41-4) is a bifunctional organic molecule that holds significant value as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring a β-keto ester system within a cyclohexanone ring, presents multiple reactive sites that can be manipulated with a high degree of chemo- and stereoselectivity. The presence of a quaternary carbon at the C1 position, bearing both a methyl and a methoxycarbonyl group, introduces a unique structural constraint that directs reactivity to other parts of the molecule. This guide, intended for researchers and drug development professionals, explores the core chemical transformations of this compound, providing mechanistic insights, detailed experimental protocols, and an overview of its applications, particularly in the pharmaceutical industry where such scaffolds are crucial for developing novel therapeutics.[3]

Section 1: Synthesis of the Core Scaffold via α-Methylation

The most direct synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate involves the α-methylation of its precursor, Methyl 4-oxocyclohexanecarboxylate.[4][5] This reaction hinges on the generation of an enolate at the carbon alpha to the ester, followed by nucleophilic attack on an appropriate methylating agent.

Mechanistic Rationale: The protons on the carbon adjacent to the ester carbonyl (the α-carbon) are acidic due to the electron-withdrawing nature of the ester group, which stabilizes the resulting conjugate base (the enolate) through resonance.[6][7] A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed to ensure complete and irreversible deprotonation, forming the lithium enolate.[8] This pre-formed enolate then acts as a potent nucleophile, reacting with an electrophilic methyl source, commonly iodomethane, via an SN2 mechanism to form the desired C-C bond.

Experimental Protocol: Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxylate

-

Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium (n-BuLi). Stir the solution for 30 minutes at -78 °C to generate LDA.

-

Substrate Addition: Slowly add a solution of Methyl 4-oxocyclohexanecarboxylate[9] in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Add iodomethane dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Caption: Synthetic workflow for the α-methylation reaction.

Section 2: Enolate Chemistry at the Ketone α-Position

While the carbon alpha to the ester is now a quaternary center, the carbons alpha to the ketone (C3 and C5) possess acidic protons. Deprotonation at these sites using a suitable base generates a different enolate, which serves as a nucleophile for a variety of carbon-carbon bond-forming reactions.[8][10] This reactivity is fundamental to β-keto esters and allows for further functionalization of the cyclohexanone ring.

Key Reactions:

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains at the C3/C5 position.

-

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[11]

Experimental Protocol: Alkylation at the C3 Position

-

Enolate Formation: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous THF under a nitrogen atmosphere and cool to 0 °C. Add a base such as sodium hydride (NaH) portion-wise and stir until hydrogen evolution ceases.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) to the solution and allow the reaction to warm to room temperature, stirring overnight.

-

Workup and Purification: Quench the reaction carefully with water. Extract the product into diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue via column chromatography.

Caption: General reaction scheme for ketone enolate chemistry.

Section 3: Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone at the C4 position to a secondary alcohol is a critical transformation, yielding Methyl 4-hydroxy-1-methylcyclohexanecarboxylate.[12] The stereochemical outcome of this reaction—producing either the cis or trans diastereomer—is highly dependent on the steric bulk of the hydride reagent. This control is a cornerstone of stereoselective synthesis.

Mechanistic Principles:

-

Axial Attack: Small, unhindered hydride reagents like sodium borohydride (NaBH₄) preferentially attack the carbonyl from the axial face. This trajectory avoids steric interactions with the axial hydrogens at C2 and C6, leading to the formation of the equatorial alcohol (trans isomer relative to the C1 ester).

-

Equatorial Attack: Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are too large to approach from the sterically congested axial face. They are forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol (cis isomer).[13][14]

| Reducing Agent | Hydride Donor | Primary Attack Vector | Major Product (Stereoisomer) |

| Sodium Borohydride (NaBH₄) | Small | Axial | trans (Equatorial -OH) |

| Lithium Aluminum Hydride (LiAlH₄) | Small | Axial | trans (Equatorial -OH) |

| L-Selectride® | Bulky | Equatorial | cis (Axial -OH) |

| K-Selectride® | Bulky | Equatorial | cis (Axial -OH) |

Experimental Protocol: Stereoselective Reduction to trans-Alcohol

-

Setup: Dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Slowly add acetone to quench any excess NaBH₄. Add water and extract the product with dichloromethane (DCM).

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. The resulting crude alcohol can be purified by crystallization or column chromatography.

Caption: Control of stereochemistry in ketone reduction.

Section 4: Transformations of the Ester: Hydrolysis and Decarboxylation

A classic and powerful transformation of β-keto esters is their hydrolysis followed by decarboxylation.[15] This sequence effectively removes the ester functionality and generates a ketone. In this case, the process converts Methyl 1-methyl-4-oxocyclohexanecarboxylate into 4-methylcyclohexanone.

Mechanistic Pathway:

-

Saponification: The ester is first hydrolyzed to a carboxylate salt under basic conditions (e.g., using NaOH or KOH). Acidification then protonates the salt to yield the β-keto carboxylic acid.

-

Decarboxylation: The resulting β-keto acid is thermally unstable. Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic six-membered transition state (a pericyclic reaction), yielding an enol intermediate that rapidly tautomerizes to the more stable ketone product.[16]

Experimental Protocol: Saponification and Decarboxylation

-

Hydrolysis: Reflux a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate in an aqueous solution of sodium hydroxide (NaOH) for several hours until the ester is fully consumed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The β-keto acid may precipitate.

-

Decarboxylation & Isolation: Gently heat the acidified mixture. Vigorous bubbling (CO₂ evolution) will be observed. After gas evolution ceases, cool the mixture and extract the product, 4-methylcyclohexanone, with diethyl ether.

-

Purification: Wash the ether extracts with a saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄, filter, and remove the solvent. The product can be further purified by distillation.

Sources

- 1. methyl 1-methyl-4-oxocyclohexane-1-carboxylate - CAS:37480-41-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem-space.com [chem-space.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 4-oxocyclohexane-1-carboxylate | 6297-22-9 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Enolate - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate | C9H16O3 | CID 13236236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol catalysed by zeolite BEA | Semantic Scholar [semanticscholar.org]

- 14. youtube.com [youtube.com]

- 15. aklectures.com [aklectures.com]

- 16. Decarboxylation [organic-chemistry.org]

A Technical Guide to the Safety and Handling of Cyclohexanone Derivatives in Research

Introduction: A Scientist's Perspective on Proactive Safety

In the field of drug development and chemical synthesis, our focus is often on the novel application and efficacy of molecules. However, the foundation of successful research is a deep and proactive understanding of the materials we handle. This guide offers a technical framework for the safe handling of Methyl 4-oxocyclohexanecarboxylate, a common intermediate. The principles detailed herein are derived from established safety protocols and are intended to foster a culture of safety-by-design in the laboratory. The causality behind each recommendation is explained to empower researchers not just to follow rules, but to make informed safety decisions.

Section 1: Hazard Identification and Risk Assessment

The cornerstone of safe handling is a thorough understanding of the potential hazards. Based on the Globally Harmonized System (GHS), Methyl 4-oxocyclohexanecarboxylate is classified as an irritant.

GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information from multiple suppliers.[1][2]

From an experiential standpoint, the primary risks associated with this liquid compound are inadvertent contact with skin and eyes and the inhalation of vapors, particularly in poorly ventilated areas. Skin contact can lead to localized inflammation, characterized by redness and itching.[1] Serious eye contact has the potential for significant irritation.[1] Respiratory exposure may result in irritation of the nasal passages and throat.[1]

Section 2: The Hierarchy of Controls: A Self-Validating System

Effective safety protocols are not merely about personal protective equipment (PPE). A robust safety plan implements a hierarchy of controls, prioritizing the most effective measures first. This creates a self-validating system where each layer of protection reinforces the others.

Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.

Engineering Controls: The First Line of Defense

The most critical step in mitigating exposure is to handle Methyl 4-oxocyclohexanecarboxylate within a properly functioning chemical fume hood.[1][3] This engineering control is non-negotiable as it addresses the inhalation risk at the source by capturing vapors. Facilities must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[4]

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for procedural consistency and safety.

SOP for Handling and Storage:

-

Pre-Handling:

-

Confirm the fume hood has a valid inspection date and is operational.

-

Ensure eyewash station and safety shower are unobstructed.

-

Assemble all necessary equipment and PPE before retrieving the chemical.

-

-

Handling:

-

Storage:

-

Post-Handling:

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

-

Decontaminate the work surface within the fume hood.

-

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.

-

Eye Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: A standard laboratory coat must be worn and fully buttoned. Wear appropriate chemical-resistant gloves (e.g., nitrile) that are inspected for integrity before each use.[3]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If a fume hood is not available or fails, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Section 3: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.[1][3]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[3]

Accidental Release and Spill Response

The response to a spill should be methodical to prevent further exposure and environmental contamination.

Caption: Step-by-step workflow for responding to a chemical spill.

Detailed Spill Protocol:

-

Evacuate and Alert: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

-

Contain: Prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or earth.[1][4] Do not use combustible materials.

-

Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste according to local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1][3]

Section 4: Physicochemical and Firefighting Data

Understanding the physical properties is crucial for both handling and emergency response.

Physicochemical Properties of Methyl 4-oxocyclohexanecarboxylate

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | PubChem |

| Molecular Weight | 156.18 g/mol | PubChem |

| Appearance | Liquid | Sigma-Aldrich |

| CAS Number | 6297-22-9 | PubChem[2] |

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]

-

Specific Hazards: During a fire, irritating and toxic gases, primarily carbon oxides, may be generated.[1]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Conclusion

The safe handling of chemical reagents like Methyl 4-oxocyclohexanecarboxylate is not a matter of chance, but a result of deliberate and informed practice. By understanding the specific hazards and implementing a multi-layered safety system—from engineering controls to meticulous personal practices—researchers can ensure a safe environment conducive to scientific discovery. This guide provides the technical basis for these practices, but the ultimate responsibility for safety lies with the trained, informed, and cautious professional in the laboratory. Always consult the specific SDS for any chemical before use.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226643, Methyl 4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21911973, Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

-

Molbase. (n.d.). Methyl 1-methyl-4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 37480-41-4. Retrieved from [Link]

-

XiXisys. (n.d.). China SDS Word Download CAS: 37480-41-4. Retrieved from [Link]

-

Moshang Chemical. (n.d.). methyl 1-methylcyclohexanecarboxylate. Retrieved from [Link]

- Biosynth. (n.d.). Product No. B631194, Methyl 1-methyl-4-oxocyclohexanecarboxylate.

Sources

Methodological & Application

The Strategic Utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 1-methyl-4-oxocyclohexanecarboxylate, a seemingly unassuming bifunctional cyclic keto-ester, represents a powerful and versatile building block for the synthesis of novel chemical entities, particularly within the realms of pharmaceutical and materials science. Its unique structural motif, featuring a quaternary center alpha to the ester, a synthetically amenable ketone, and a conformationally defined cyclohexane scaffold, offers a rich platform for a variety of chemical transformations.

This comprehensive guide provides an in-depth exploration of the synthetic utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate. We will delve into key reaction classes, providing detailed, field-proven protocols and the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Core Physicochemical and Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective application. The interplay between the electron-withdrawing ester and the ketone functionality dictates the reactivity of the cyclohexane ring.

| Property | Value | Source |

| CAS Number | 37480-41-4 | [1] |

| Molecular Formula | C₉H₁₄O₃ | |

| Molecular Weight | 170.21 g/mol | [1] |

The presence of the quaternary center at the C1 position sterically shields one face of the molecule and influences the stereochemical outcome of reactions at the C4 carbonyl. This inherent structural bias can be exploited to achieve high levels of diastereoselectivity.

Application in Medicinal Chemistry: A Scaffold for Innovation

While direct applications of Methyl 1-methyl-4-oxocyclohexanecarboxylate are emerging, the significance of its structural analog, Methyl 4-oxocyclohexanecarboxylate, as a key intermediate in the synthesis of imidazobenzazepine derivatives for treating sleep disorders, highlights the potential of this scaffold in drug discovery. The introduction of the "magic methyl" group can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, making Methyl 1-methyl-4-oxocyclohexanecarboxylate a highly attractive starting point for generating novel therapeutic agents.

The core cyclohexane ring is a common motif in a wide range of bioactive molecules. The ability to functionalize this scaffold in a controlled manner allows for the exploration of chemical space around a proven pharmacophore.

Key Synthetic Transformations and Protocols

The true value of Methyl 1-methyl-4-oxocyclohexanecarboxylate lies in its capacity to undergo a variety of high-yield and stereocontrolled reactions. Here, we detail protocols for three key transformations that showcase its synthetic versatility.

Stereoselective Reduction of the Carbonyl Group

The conversion of the C4 ketone to a hydroxyl group introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The ability to selectively access either diastereomer is crucial for structure-activity relationship (SAR) studies in drug discovery. Asymmetric hydrogenation provides a powerful tool for achieving high enantioselectivity in this transformation.

Diagram 1: Asymmetric Hydrogenation Workflow

Protocol: Asymmetric Hydrogenation for the Synthesis of cis- and trans-4-hydroxy-1-methylcyclohexanecarboxylates

Causality: This protocol is based on the well-established Noyori asymmetric hydrogenation of ketones, which utilizes a chiral ruthenium-diphosphine complex to deliver hydrogen to one face of the carbonyl with high selectivity. The choice of the specific chiral ligand (e.g., (R)- or (S)-BINAP) will determine the absolute stereochemistry of the resulting alcohol. The diastereoselectivity (cis vs. trans) will be influenced by the steric hindrance imposed by the axial methyl group at C1, which may favor the approach of the catalyst from the less hindered equatorial face.

Materials:

-

Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)

-

[RuCl((R)-BINAP)(p-cymene)]Cl (0.01 eq)

-

Methanol (anhydrous, degassed)

-

Hydrogen gas (high purity)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, charge a high-pressure reactor vessel with Methyl 1-methyl-4-oxocyclohexanecarboxylate and the chiral ruthenium catalyst.

-

Add anhydrous, degassed methanol to dissolve the reactants.

-

Seal the reactor and remove it from the glovebox.

-

Purge the reactor with hydrogen gas three times.

-

Pressurize the reactor to 10 atm with hydrogen gas.

-

Stir the reaction mixture at 50 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the reactor and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the cis and trans diastereomers.

-

Characterize the products by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess (by chiral HPLC).

Wittig Olefination for Exocyclic Alkene Synthesis

The Wittig reaction provides a reliable method for converting the C4 ketone into an exocyclic methylene group, a valuable functional handle for further synthetic manipulations, such as in the synthesis of spirocyclic compounds.[2] The steric hindrance around the ketone may necessitate the use of more reactive, non-stabilized ylides.

Diagram 2: Wittig Reaction Workflow

Protocol: Synthesis of Methyl 1-methyl-4-methylenecyclohexane-1-carboxylate via Wittig Reaction

Causality: This protocol employs a non-stabilized phosphorus ylide, which is highly reactive and suitable for olefination of sterically hindered ketones. The ylide is generated in situ at low temperature to prevent decomposition. The strong thermodynamic driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Materials:

-

Methyltriphenylphosphonium bromide (1.2 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes)

-

Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of inert gas.

-

Add methyltriphenylphosphonium bromide to the flask and suspend it in anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe. A deep yellow or orange color should develop, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous THF.

-

Add the ketone solution dropwise to the ylide suspension at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide.

-

Characterize the product by ¹H NMR and ¹³C NMR.

Gateway to Spirocyclic Scaffolds

The rigid, three-dimensional nature of spirocycles makes them highly desirable motifs in medicinal chemistry. Methyl 1-methyl-4-oxocyclohexanecarboxylate is an excellent precursor for the synthesis of spiro-heterocycles through multi-step sequences.

Diagram 3: Conceptual Pathway to Spirocycles

Conceptual Protocol: Synthesis of a Spiro-oxazoline Derivative

Causality: This conceptual pathway utilizes the Van Leusen reaction, where tosylmethyl isocyanide (TosMIC) acts as a formyl anion equivalent. The reaction with the ketone functionality of Methyl 1-methyl-4-oxocyclohexanecarboxylate would generate a spiro-dihydrooxazole intermediate. Subsequent transformations can then lead to a variety of spiro-heterocycles.

Materials:

-

Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)

-

Tosylmethyl isocyanide (TosMIC, 1.1 eq)

-

Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous Dimethoxyethane (DME)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, suspend sodium hydride in anhydrous DME in a flame-dried flask.

-

Cool the suspension to 0 °C.

-

In a separate flask, dissolve TosMIC in anhydrous DME and add this solution dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate in anhydrous DME dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude spirocyclic intermediate by flash column chromatography.

-

The intermediate can then be subjected to further transformations, such as acidic hydrolysis, to yield more complex spirocyclic structures.

Conclusion

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a potent and versatile building block in organic synthesis. Its unique combination of a quaternary center, a reactive ketone, and a cyclohexane scaffold provides a platform for the stereocontrolled synthesis of a diverse array of complex molecules. The protocols detailed herein for stereoselective reduction, Wittig olefination, and spirocycle formation serve as a testament to its broad synthetic utility. As the demand for novel, three-dimensional chemical entities continues to grow in the pharmaceutical and materials science industries, the strategic application of such well-defined starting materials will undoubtedly play a pivotal role in accelerating innovation.

References

-

Goti, A., Cacciarini, M., Cardona, F., et al. (2001). A New, Simple Entry to Spiro-N,O-Heterocycles by 1,3-Dipolar Cycloaddition of Nitrones to Exocyclic Methylene Sugars. Organic Letters, 3(9), 1367-1370. [Link]

Sources

The Strategic Application of Methyl 1-methyl-4-oxocyclohexanecarboxylate in Modern Medicinal Chemistry

Introduction: Beyond the Basic Scaffold

In the landscape of contemporary drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. While vast libraries of flat, aromatic compounds have been extensively mined, medicinal chemists are increasingly turning to scaffolds that offer greater three-dimensionality to improve physicochemical properties and target engagement. Methyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 37480-41-4) emerges as a strategic building block in this context. This seemingly simple molecule, featuring a ketone, an ester, and a crucial quaternary methyl group on a cyclohexane ring, provides a rich platform for the synthesis of complex molecular architectures, particularly spiro-heterocycles, which are increasingly prevalent in clinically successful drugs.[1][2]

This application note will delve into the nuanced utility of Methyl 1-methyl-4-oxocyclohexanecarboxylate, moving beyond a simple catalog of reactions to explain the strategic rationale for its use. We will explore the concept of the "magic methyl" effect, provide detailed, field-proven protocols for its derivatization, and illustrate its application in the synthesis of scaffolds relevant to the development of kinase inhibitors, a cornerstone of modern oncology and immunology.

The "Magic Methyl" Advantage: More Than Just an Alkyl Group

The defining feature of Methyl 1-methyl-4-oxocyclohexanecarboxylate, when compared to its more common unmethylated counterpart, is the methyl group at the C-1 position. The strategic addition of a single methyl group can have profound, often non-obvious, positive impacts on a molecule's biological properties—a phenomenon frequently termed the "magic methyl" effect.[3][4]

Introducing this methyl group can:

-

Modulate Potency: The methyl group can occupy a specific hydrophobic pocket in a target protein, leading to a significant increase in binding affinity.

-

Enhance Metabolic Stability: It can block a site of metabolism (metabolic soft spot), preventing rapid degradation by cytochrome P450 enzymes and thereby increasing the drug's half-life.

-

Improve Physicochemical Properties: The methyl group can influence the conformation of the cyclohexane ring, impacting properties like solubility and membrane permeability. By disrupting planarity, it can reduce crystal packing forces and improve aqueous solubility despite a nominal increase in lipophilicity.[3]

-

Dictate Synthetic Outcomes: The quaternary center created by the methyl group provides a stereochemical anchor, influencing the facial selectivity of subsequent reactions and allowing for greater control in the construction of complex 3D structures like spirocycles.

Table 1: Physicochemical Property Comparison

| Compound | CAS Number | Molecular Weight ( g/mol ) | Predicted LogP | Key Feature |

| Methyl 4-oxocyclohexanecarboxylate | 6297-22-9 | 156.18 | ~0.9 | Prochiral C-1 |

| Methyl 1-methyl-4-oxocyclohexanecarboxylate | 37480-41-4 | 170.21 | ~1.4 | Quaternary C-1 |

Core Application: A Gateway to Spiro-Heterocyclic Kinase Inhibitors

A key application of Methyl 1-methyl-4-oxocyclohexanecarboxylate is as a precursor for spiro-heterocycles.[1][5] The presence of the ketone and the ester-linked quaternary carbon makes it an ideal starting point for constructing spiro-lactams and other related structures.[6][7] These motifs are highly sought after in kinase inhibitor design, as the rigid, 3D nature of the spirocycle can orient pharmacophoric elements into the ATP binding pocket with high precision.

Evidence for this application is found in patent literature, such as that from Incyte Corporation (US-11866426-B2), which describes benzothiazole compounds as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key target in immuno-oncology.[3][8] While the patent does not explicitly detail the synthesis from this exact starting material, the claimed structures strongly suggest the utility of such a methylated cyclohexanone core in their synthetic strategy.

The following sections outline a detailed, plausible workflow for utilizing Methyl 1-methyl-4-oxocyclohexanecarboxylate to generate a spiro-lactam scaffold suitable for elaboration into HPK1 inhibitors or other kinase-targeted libraries.

Experimental Protocols

Protocol 1: Synthesis of Key Amine Intermediate via Reductive Amination

The ketone at the C-4 position is a versatile handle for introducing nitrogen-containing substituents. Reductive amination is a robust and widely used method for this transformation, converting the ketone directly into an amine in a one-pot reaction.[9][10]

Workflow Diagram: Reductive Amination

Caption: One-pot reductive amination workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.2 M), add the primary amine (e.g., 2-amino-5-chlorobenzothiazole, 1.1 eq).

-

Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the intermediate imine/iminium ion. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirring mixture.[10] This reagent is particularly effective as it is selective for the iminium ion over the starting ketone.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amine product.

Protocol 2: Intramolecular Amidation for Spiro-Lactam Formation

With the amine and ester functionalities in place, an intramolecular cyclization can be orchestrated to form the desired spiro-γ-lactam core. This is typically achieved by activating the ester or, more commonly, by hydrolyzing the ester to the carboxylic acid followed by amide bond formation.

Workflow Diagram: Spiro-Lactam Synthesis

Caption: Two-step synthesis of the spiro-lactam core.

Step-by-Step Methodology:

-

Ester Hydrolysis:

-

Dissolve the amine intermediate from Protocol 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) until LC-MS analysis indicates complete conversion to the carboxylic acid.

-

Acidify the reaction mixture to pH ~4-5 with 1N HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and concentrate to yield the crude amino acid, which is often used directly in the next step.

-

-

Intramolecular Amide Coupling:

-

Dissolve the crude amino acid (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane.

-

Add an amide coupling reagent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), and stir the reaction at room temperature.

-

Monitor the reaction by LC-MS. The formation of the lactam is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting spiro-lactam by flash chromatography or preparative HPLC to obtain the final scaffold, ready for further functionalization.

-

Conclusion and Future Outlook

Methyl 1-methyl-4-oxocyclohexanecarboxylate is a powerful and strategic building block for medicinal chemists aiming to access novel, three-dimensional chemical space. The presence of the C-1 methyl group provides distinct advantages in modulating pharmacokinetic and pharmacodynamic properties, while the bifunctional nature of the scaffold serves as an efficient entry point to complex structures like spiro-lactams. The protocols detailed herein provide a robust framework for the practical application of this reagent in the synthesis of kinase inhibitor scaffolds and other biologically relevant molecules. As the demand for drugs with improved properties and novel mechanisms of action continues to grow, the thoughtful application of such tailored building blocks will remain a cornerstone of successful drug discovery.

References

- Vertex AI Search. (2026).

-

PubChem. (2024). Benzothiazole compounds and uses thereof - Patent US-11866426-B2. Retrieved from [Link]

- IP.com. (n.d.).

- National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.

-

PubMed. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. Retrieved from [Link]

- National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

- Sunway Pharm Ltd. (n.d.).

- Ambeed. (n.d.).

- PubMed Central. (n.d.).

- PubMed. (n.d.).

- MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.

-

Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

- Semantic Scholar. (2022). Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex.

- Royal Society of Chemistry. (n.d.). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)penicillanate: batch, microwave-induced and continuous flow methodologies.

- National Institutes of Health. (n.d.).

- National Institutes of Health. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.

-

PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

- ScienceDirect. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- ResearchGate. (2022). (PDF) Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.

- ResearchGate. (2019). (PDF)

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Wikipedia. (n.d.).

-

PubMed. (2013). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Retrieved from [Link]